molecular formula C9H12O2 B2815661 2-Methoxy-1-phenylethanol CAS No. 3587-84-6

2-Methoxy-1-phenylethanol

Cat. No. B2815661
Key on ui cas rn: 3587-84-6
M. Wt: 152.193
InChI Key: DGDIVLMPQVYVGW-UHFFFAOYSA-N
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Patent
US07888366B2

Procedure details

To a stirred solution of 2-methoxy-1-phenylethanone (1.0 g, 6.66 mmol) in ethanol was added sodium borohydride (0.28 g, 7.32 mmol). The reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was quenched with sat. ammonium chloride solution, concentrated. Extracted with ethyl acetate, washed with brine, dried, and concentrated to yield 0.8 g of 2-methoxy-1-phenylethanol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[BH4-].[Na+]>C(O)C>[CH3:1][O:2][CH2:3][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COCC(=O)C1=CC=CC=C1
Name
Quantity
0.28 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with sat. ammonium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
Extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCC(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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